molecular formula C7H4N2O3 B3361624 Furo[3,2-b]pyridine, 2-nitro- CAS No. 92404-78-9

Furo[3,2-b]pyridine, 2-nitro-

Cat. No. B3361624
CAS RN: 92404-78-9
M. Wt: 164.12 g/mol
InChI Key: STKFOJXRZLBWKH-UHFFFAOYSA-N
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Description

“Furo[3,2-b]pyridine, 2-nitro-” is a chemical compound that is part of the Furo[3,2-b]pyridine family . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of Furo[3,2-b]pyridine derivatives has been described in various studies . One method involves the use of simple 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, formed from a gold complex and a chiral phosphoric acid .


Molecular Structure Analysis

The molecular formula of Furo[3,2-b]pyridine is C7H5NO . The InChI code is 1S/C7H5NO/c1-2-7-6(8-4-1)3-5-9-7/h1-5H .


Chemical Reactions Analysis

The chemical reactions involving Furo[3,2-b]pyridine are complex and can involve multiple catalysts . The reactions try to imitate the way the enzymatic machinery transforms simple building blocks into complex products .


Physical And Chemical Properties Analysis

Furo[3,2-b]pyridine is a liquid at ambient temperature . Its molecular weight is 119.12 . The flash point is 79-80/12mm .

Safety and Hazards

Furo[3,2-b]pyridine is classified as a skin irritant and serious eye irritant . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .

Future Directions

The future directions of research on Furo[3,2-b]pyridine could involve further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential applications . The development of asymmetric versions of these reactions is a step forward in mirroring the exquisite selectivity of biological processes .

properties

IUPAC Name

2-nitrofuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)7-4-5-6(12-7)2-1-3-8-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKFOJXRZLBWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348906
Record name furo[3,2-b]pyridine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92404-78-9
Record name furo[3,2-b]pyridine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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